molecular formula C17H16N2O2S2 B2940888 1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 1705498-00-5

1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2940888
CAS No.: 1705498-00-5
M. Wt: 344.45
InChI Key: CEYANUDBIQISCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound that features a combination of phenyl, thiophene, pyridine, and methanesulfonamide groups

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or van der Waals forces .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of different dosages of 1-phenyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}methanesulfonamide in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is not clear which enzymes or cofactors the compound interacts with, or how it affects metabolic flux or metabolite levels .

Transport and Distribution

Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the phenyl and thiophene-pyridine moieties . This reaction is carried out under mild conditions using palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, employing readily available starting materials and efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds containing thiophene and pyridine rings. Examples are:

  • 1-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide
  • 1-phenyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)methanesulfonamide

Uniqueness

1-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-23(21,13-14-4-2-1-3-5-14)19-10-15-8-17(11-18-9-15)16-6-7-22-12-16/h1-9,11-12,19H,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYANUDBIQISCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.